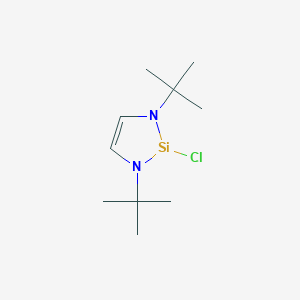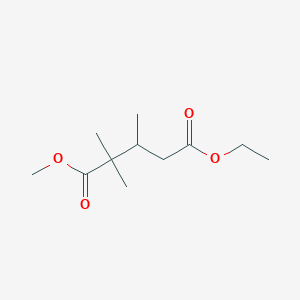
4-(2,5-diphenyl-1H-pyrrol-1-yl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-Diphenyl-1H-pyrrol-1-yl)benzohydrazide is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with phenyl groups and a benzohydrazide moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzohydrazide typically involves the reaction of this compound with substituted phenyl acetic acids in distilled N,N-dimethylformamide. The reaction is facilitated by a coupling agent, such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, and a catalytic reagent like N,N-diisopropylethylamine under cold conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity reagents to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,5-Diphenyl-1H-pyrrol-1-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings or the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyrrole rings.
Applications De Recherche Scientifique
4-(2,5-Diphenyl-1H-pyrrol-1-yl)benzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor of enzymes such as enoyl ACP reductase and dihydrofolate reductase, making it a candidate for developing antibacterial and antitubercular agents.
Biological Studies: It has been evaluated for its antibacterial and antitubercular properties, demonstrating significant activity against various bacterial strains.
Materials Science: The unique structure of the compound makes it a potential candidate for developing new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzohydrazide involves its interaction with specific molecular targets. Molecular docking studies have shown that the compound binds to the active sites of enzymes such as dihydrofolate reductase and enoyl ACP reductase. This binding inhibits the activity of these enzymes, leading to antibacterial and antitubercular effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide: This compound has a similar structure but with methyl groups instead of phenyl groups on the pyrrole ring.
4-(2,5-Dimethylpyrrol-1-yl)benzoic acid hydrazide: Another similar compound with potential antibacterial and antifungal properties.
Uniqueness
4-(2,5-Diphenyl-1H-pyrrol-1-yl)benzohydrazide is unique due to the presence of phenyl groups on the pyrrole ring, which imparts distinct chemical and biological properties. This structural difference can influence the compound’s binding affinity to molecular targets and its overall biological activity.
Propriétés
Formule moléculaire |
C23H19N3O |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
4-(2,5-diphenylpyrrol-1-yl)benzohydrazide |
InChI |
InChI=1S/C23H19N3O/c24-25-23(27)19-11-13-20(14-12-19)26-21(17-7-3-1-4-8-17)15-16-22(26)18-9-5-2-6-10-18/h1-16H,24H2,(H,25,27) |
Clé InChI |
GYPOQIVZCVBIOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)C(=O)NN)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Pentanone, 1,5-diphenyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14320748.png)
![9-Hydroxy-11-[3-(pent-2-EN-1-YL)oxiran-2-YL]undec-10-enoic acid](/img/structure/B14320765.png)


![2-(2-{2-[(2-Methylprop-2-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14320777.png)

![1H-Benzimidazole, 2-[[[4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-](/img/structure/B14320785.png)
![Stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-](/img/structure/B14320797.png)


![4-Ethyl-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14320813.png)

![[Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride](/img/structure/B14320845.png)
![2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate](/img/structure/B14320851.png)
